molecular formula C8H11N3O2 B13672578 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B13672578
M. Wt: 181.19 g/mol
InChI Key: ZTTWOQLKYMHCOZ-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining an imidazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide
  • Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Uniqueness

2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable molecule for targeted research and development .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5/h3,6,9H,2,4H2,1H3,(H,12,13)

InChI Key

ZTTWOQLKYMHCOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC(NCC2=N1)C(=O)O

Origin of Product

United States

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